CPP-115 free base
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CPP-115 游离碱是一种新一代γ-氨基丁酸氨基转移酶抑制剂。与前身维加巴林相比,该化合物已显示出改善的安全性及耐受性。 它正在被研究用于治疗各种神经和精神疾病,包括癫痫、抽动症和物质滥用障碍 .
准备方法
CPP-115 游离碱的合成涉及多个步骤,从环戊烷环结构的制备开始。合成路线通常包括以下步骤:
- 通过一系列环化反应形成环戊烷环。
- 将氨基和二氟亚甲基引入环戊烷环。
- 最终产物的纯化和分离。
化学反应分析
CPP-115 游离碱经历几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成各种氧化产物。
还原: 还原反应可用于修饰环戊烷环上的官能团。
取代: 取代反应可以将不同的取代基引入环戊烷环,从而改变化合物的性质。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种用于取代反应的亲核试剂。 从这些反应中形成的主要产物取决于所使用的具体试剂和条件 .
科学研究应用
CPP-115 游离碱具有广泛的科学研究应用,包括:
化学: 它被用作工具化合物来研究γ-氨基丁酸氨基转移酶的抑制及其对γ-氨基丁酸水平的影响。
生物学: 研究人员使用 CPP-115 游离碱来研究γ-氨基丁酸在各种生物过程中的作用及其潜在的治疗应用。
医学: 该化合物正在被研究以治疗神经和精神疾病,包括癫痫、抽动症和物质滥用障碍。
作用机制
CPP-115 游离碱通过抑制γ-氨基丁酸氨基转移酶发挥作用,γ-氨基丁酸氨基转移酶是一种负责γ-氨基丁酸分解代谢的酶。通过抑制这种酶,CPP-115 游离碱可提高大脑中γ-氨基丁酸的水平,从而有助于缓解神经和精神疾病的症状。 参与这种机制的分子靶标和途径包括γ-氨基丁酸受体和各种神经递质途径 .
相似化合物的比较
CPP-115 游离碱类似于其他γ-氨基丁酸氨基转移酶抑制剂,如维加巴林。它具有几个独特的特征,使其与众不同:
改善的安全性及耐受性: 与维加巴林相比,CPP-115 游离碱具有更良好的安全性及耐受性。
增强的效力: 与维加巴林相比,该化合物在抑制γ-氨基丁酸氨基转移酶方面显示出更高的效力。
生物活性
CPP-115, chemically known as (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid, is a potent inhibitor of GABA-aminotransferase (GABA-AT). This compound has garnered attention due to its potential therapeutic applications in treating conditions such as epilepsy and cocaine dependence. This article delves into the biological activity of CPP-115, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
CPP-115 functions primarily by inhibiting GABA-AT, which leads to increased levels of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By preventing the breakdown of GABA, CPP-115 enhances its availability, thereby modulating neuronal excitability and potentially providing therapeutic benefits in various neurological disorders.
Pharmacological Properties
Research indicates that CPP-115 exhibits superior potency compared to other GABA-AT inhibitors, such as vigabatrin. The inhibition constant (KI) for CPP-115 is reported to be 31 μM, making it approximately 187 times more effective than vigabatrin under specific conditions . This increased efficacy suggests that lower doses of CPP-115 may achieve desired therapeutic outcomes.
In Vitro Studies
In vitro studies have shown that CPP-115 does not inhibit GABA transporters at concentrations up to 1 mM, indicating a selective action on GABA-AT without affecting other GABAergic mechanisms . Furthermore, it has been demonstrated that CPP-115 does not induce or inhibit cytochrome P450 enzymes, which are critical for drug metabolism in the liver .
In Vivo Studies
A notable study involved administering CPP-115 at a dose of 1.0 mg/kg in a cocaine-conditioned place preference model. The results indicated that CPP-115 effectively blocked the expression of cocaine-induced conditioned place preference without producing any conditioned preference or aversion itself. This finding suggests a lack of abuse potential for CPP-115 .
Phase 1b Trials
In a Phase 1b clinical trial, subjects received an 80 mg daily dose of CPP-115 over varying durations. The study utilized proton magnetic resonance spectroscopy (MRS) to assess changes in GABA levels pre-and post-treatment. Results showed significant increases in GABA concentrations compared to placebo controls, supporting the compound's efficacy in modulating neurotransmitter levels .
Summary of Clinical Findings
Table 1 summarizes key findings from clinical studies on CPP-115:
Study Type | Dose (mg) | Duration (days) | Key Findings |
---|---|---|---|
Phase 1b Trial | 80 | 6 - 14 | Significant increase in GABA levels vs placebo |
Conditioned Place Preference | 1.0 | N/A | Blocked cocaine preference; no abuse potential |
Safety Profile
The safety profile of CPP-115 appears favorable based on current research. It does not exhibit significant off-target effects or toxicity at therapeutic doses. Unlike vigabatrin, which can reduce liver enzyme activity, CPP-115 has shown no adverse effects on liver function markers .
属性
CAS 编号 |
640897-20-7 |
---|---|
分子式 |
C7H9F2NO2 |
分子量 |
177.15 g/mol |
IUPAC 名称 |
(1S,3S)-3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H9F2NO2/c8-6(9)4-1-3(7(11)12)2-5(4)10/h3,5H,1-2,10H2,(H,11,12)/t3-,5-/m0/s1 |
InChI 键 |
CBSRETZPFOBWNG-UCORVYFPSA-N |
SMILES |
C1C(CC(=C(F)F)C1N)C(=O)O |
手性 SMILES |
C1[C@H](CC(=C(F)F)[C@H]1N)C(=O)O |
规范 SMILES |
C1C(CC(=C(F)F)C1N)C(=O)O |
外观 |
Solid powder |
Key on ui other cas no. |
640897-20-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(1S,3S)-3-amino-4-difluoromethylenecyclopentanecarboxylic acid 3-A-4-DFMCPCA cpd 3-amino-4-difluoromethylenyl-1-cyclopentanoic acid CPP-115 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。